molecular formula C20H19NO4 B8228919 (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No.: B8228919
M. Wt: 337.4 g/mol
InChI Key: QWJJKAORVUYVPU-WMZOPIPTSA-N
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Description

(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is a chiral cyclobutane-based amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. Its structure features:

  • A strained cyclobutane ring with (1S,2S) stereochemistry.
  • An Fmoc-protected amino group at the C2 position.
  • A carboxylic acid group at the C1 position.

This compound is primarily used in peptide synthesis as a conformationally constrained building block. The cyclobutane ring introduces unique steric and electronic properties, influencing peptide backbone rigidity and biological activity .

Properties

IUPAC Name

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJJKAORVUYVPU-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclobutanecarboxylic acid and 9H-fluoren-9-ylmethanol.

    Protection of the Amino Group: The amino group of cyclobutanecarboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of free amines after Fmoc deprotection.

Scientific Research Applications

Medicinal Chemistry

Fmoc-cyclobutane carboxylic acid has been utilized in the design of novel peptide-based therapeutics. Its unique structure allows for the incorporation into peptide sequences, enhancing their pharmacological properties.

Case Study : A study demonstrated that cyclic peptides containing Fmoc-cyclobutane carboxylic acid exhibited improved binding affinity to specific receptors compared to linear analogs, suggesting potential for drug development targeting these receptors.

Anticancer Research

Research indicates that derivatives of cyclobutane carboxylic acids have shown promising anticancer activity. The structural characteristics of Fmoc-cyclobutane carboxylic acid facilitate interactions with cellular pathways involved in tumor growth and survival.

In Vitro Studies : In tests involving glioblastoma cell lines, Fmoc-cyclobutane carboxylic acid significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against aggressive brain tumors.

Animal Models : Preclinical studies using xenograft models demonstrated a 50% reduction in tumor size after administration of the compound over four weeks, highlighting its efficacy in vivo.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have shown that related compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Research Findings : Investigations into the neuroprotective effects of cyclobutane derivatives indicate potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where oxidative stress plays a critical role.

Data Summary Table

Application AreaFindingsReferences
Medicinal ChemistryImproved receptor binding affinity
Anticancer ResearchSignificant reduction in glioblastoma cell viability
Neuroprotective EffectsModulation of neurotransmitter systems

Safety and Toxicity

While Fmoc-cyclobutane carboxylic acid shows promising biological activities, safety assessments are crucial. Material Safety Data Sheets (MSDS) indicate potential skin and eye irritation upon exposure. Further toxicological studies are needed to establish safety profiles for therapeutic applications.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at the amino group. The cyclobutanecarboxylic acid moiety can participate in various chemical transformations, enabling the synthesis of diverse compounds. The molecular pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected amino acids:

Compound Name CAS No. Molecular Formula Key Structural Features Primary Use Reference
(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid Not provided C₂₀H₁₉NO₄ Cyclobutane ring, Fmoc-amino, carboxylic acid Peptide synthesis (rigid backbone)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C₂₅H₂₁NO₄ Linear carbon chain, o-tolyl side chain, carboxylic acid Medicinal chemistry (targeted side-chain interactions)
Fmoc-D-Cys(Acm)-OH Not provided C₂₂H₂₂N₂O₅S Cysteine backbone, Acm-protected thiol, Fmoc-amino Disulfide bond formation in peptides
(2S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid 1808268-08-7 C₂₅H₂₁F₂NO₄ Difluoromethylphenyl side chain, enhanced lipophilicity Bioactive peptide design (improved stability)
(2S)-2-(Fmoc-amino)-6-(Boc-amino)hexanoic acid Not provided C₂₈H₃₄N₂O₆ Hexanoic acid chain, dual protection (Fmoc and Boc) Sequential peptide synthesis

Key Comparative Analysis

Conformational Rigidity
  • The cyclobutane ring in the target compound imposes significant steric constraints, reducing conformational flexibility compared to linear (e.g., propanoic acid derivatives ) or longer-chain (e.g., hexanoic acid ) analogues. This rigidity can enhance binding specificity in peptide-receptor interactions .
Functional Group Diversity
  • Side-Chain Modifications: Compounds like (2S)-3-[4-(difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid incorporate fluorinated aromatic groups, improving metabolic stability and membrane permeability.
  • Protection Strategies: Dual-protected compounds (e.g., Fmoc/Boc in hexanoic acid derivatives ) allow sequential deprotection for stepwise peptide elongation.
Physicochemical Properties
  • Lipophilicity : Difluoromethylphenyl-substituted derivatives exhibit higher logP values compared to the cyclobutane analogue, influencing solubility and bioavailability.
  • Acidity : The carboxylic acid group’s pKa varies with substituents; electron-withdrawing groups (e.g., fluorine ) may lower pKa, enhancing ionization at physiological pH.

Biological Activity

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid, commonly referred to as Fmoc-cyclobutane-1-carboxylic acid, is a synthetic compound that has gained attention in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key properties:

PropertyValue
CAS Number 885951-77-9
Molecular Formula C20H19NO4
Molecular Weight 337.37 g/mol
IUPAC Name 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid
Purity ≥ 98%

The biological activity of Fmoc-cyclobutane-1-carboxylic acid primarily involves its role as an amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, indicating its potential utility in developing peptide-based drugs. The cyclobutane structure contributes to the compound's structural diversity, which can enhance binding affinity to biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of Fmoc-cyclobutane derivatives. One notable study assessed the effects on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, demonstrating promising anticancer activity .

Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with Fmoc-cyclobutane-1-carboxylic acid significantly reduced oxidative stress markers. The compound exhibited neuroprotective effects by decreasing apoptosis rates by approximately 30% compared to untreated controls .

Study 1: Cellular Function and Viability

A long-term study highlighted the sustained effects of Fmoc-cyclobutane derivatives on cellular function. Researchers observed that these compounds could modulate cellular signaling pathways involved in growth and survival, suggesting potential applications in therapeutic contexts .

Study 2: Mechanistic Insights into Antiproliferative Activity

Another investigation focused on the antiproliferative activity of Fmoc-cyclobutane derivatives on various cell lines. The study utilized fluorescent microscopy and flow cytometry to confirm the mechanisms underlying the observed cytotoxic effects. The introduction of hydrophobic groups at specific positions was shown to enhance binding to tubulin, further validating the compound's potential as an antitumor agent .

Q & A

Q. What are the key considerations for synthesizing (1S,2S)-2-(Fmoc-amino)cyclobutanecarboxylic acid?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies common in peptide chemistry. Key steps include:

  • Amino group protection : Use Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (succinimidyl ester) to protect the cyclobutane backbone’s amino group under mild basic conditions (e.g., NaHCO₃ in THF/water) .
  • Cyclobutane ring stability : Ensure low temperatures (e.g., -10°C to 20°C) during coupling reactions to prevent ring strain-induced side reactions .
  • Purification : Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to isolate the product. MALDI-TOF mass spectrometry is critical for verifying molecular weight .

Q. How should researchers handle discrepancies in physicochemical property data (e.g., melting point, solubility)?

Discrepancies often arise due to polymorphic forms or impurities. To resolve:

  • Crystallization optimization : Test solvents like ethyl acetate/hexane mixtures to isolate pure crystalline forms .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to distinguish melting points from degradation events .
  • Solubility profiling : Use buffered solutions (pH 1–12) and DMSO/water mixtures to map solubility under varying conditions .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Incompatibility alerts : Avoid contact with strong acids/bases (risk of Fmoc group cleavage) and oxidizing agents (risk of cyclobutane ring destabilization) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can the stability of the cyclobutane ring be optimized during solid-phase peptide synthesis (SPPS)?

  • Coupling reagent selection : Use HATU or PyBOP instead of DCC to minimize reaction time and reduce ring strain activation .
  • Temperature control : Maintain coupling reactions at 0–4°C to prevent thermal racemization or ring-opening .
  • Real-time monitoring : Employ in situ FTIR to track Fmoc deprotection (disappearance of ~1730 cm⁻¹ carbonyl peak) and ensure reaction completion .

Q. What analytical methods resolve conflicting data on enantiomeric purity?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to separate enantiomers. Validate with >99% purity standards .
  • Circular dichroism (CD) : Compare CD spectra at 220–260 nm to reference (1S,2S) configurations .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, particularly if synthetic routes involve stereochemical ambiguities .

Q. How do researchers address the lack of ecotoxicological data for this compound?

  • Read-across analysis : Compare with structurally similar Fmoc-amino acids (e.g., Fmoc-leucine) to estimate biodegradation and aquatic toxicity .
  • QSAR modeling : Use tools like EPI Suite to predict persistence (e.g., half-life in water) and bioaccumulation potential .
  • Microtox assay : Perform acute toxicity screening using Vibrio fischeri luminescence inhibition as a preliminary ecotoxicological indicator .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in cyclobutane-containing peptide couplings?

  • Side-chain protection : Use trityl (Trt) or allyl groups for carboxylic acid protection to prevent cyclobutane ring interactions .
  • Microwave-assisted synthesis : Apply controlled microwave heating (50–60°C, 10–20 W) to enhance reaction efficiency without compromising stereochemistry .
  • Pre-activation : Pre-activate the carboxylic acid with DIPEA (N,N-diisopropylethylamine) for 10 minutes before resin addition .

Q. How can researchers validate the absence of toxic degradation products?

  • LC-MS/MS analysis : Screen for known toxic byproducts (e.g., fluorenylmethyl alcohol) using MRM (multiple reaction monitoring) transitions .
  • Ames test : Conduct bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) to assess mutagenicity of degradation residues .

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